molecular formula C11H8O4 B13540357 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B13540357
M. Wt: 204.18 g/mol
InChI Key: STPWABZVEXEZJW-UHFFFAOYSA-N
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Description

7-Methyl-1-oxo-1H-isochromene-3-carboxylic acid (CAS 951896-48-3) is a high-purity heterocyclic building block of significant interest in organic and medicinal chemistry research . This compound belongs to the 1-oxo-1H-isochromene (isocoumarin) scaffold, a class of structures known for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . With a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol, it is characterized by a carboxylic acid functional group, making it a versatile intermediate for further synthetic modifications . The compound is supplied with a guaranteed purity of 98% and is a key reagent for the synthesis and exploration of novel bioactive molecules . Researchers utilize this and related structures as precursors in the synthesis of complex dihydroisocoumarin derivatives, which are often targeted for drug discovery programs . As a carboxylic acid, it can participate in various reactions, such as the formation of esters or amides, to create diverse chemical libraries . This product is labeled with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and handling in a well-ventilated area are required . This chemical is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-5H,1H3,(H,12,13)

InChI Key

STPWABZVEXEZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid
Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS Number 951896-48-3
IUPAC Name 7-methyl-1-oxoisochromene-3-carboxylic acid
Structural Features Isochromene core with keto and carboxylic acid groups; methyl substituent at position 7
Key Functional Groups Ketone (1-oxo), carboxylic acid (3-carboxylic acid), aromatic methyl (7-methyl)

Detailed Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation/Functionalization Starting from o-methylsalicylaldehyde derivatives 59 Formation of 2-carboxybenzaldehyde analog
2 Cyclization Heating in toluene, 22 h reflux 89 Formation of isochromene ring
3 Keto group introduction Nitrosyl chloride (0.417 M), triethylamine, CCl4 75 Electrophilic substitution at position 1
4 Hydrolysis Tetrahydrofuran, ambient temperature, 14 h - Conversion to carboxylic acid
One-pot Copper-catalyzed cyclization Cu(OAc)2, Cs2CO3, KIO3, DMSO, 90°C, 12 h 53-74 Streamlined synthesis of methyl isocoumarins

Mechanistic Considerations

  • The keto group at position 1 is introduced through electrophilic substitution facilitated by nitrosyl chloride, which reacts with the aromatic ring activated by adjacent functional groups.
  • The carboxylic acid at position 3 arises from hydrolysis of ester or intermediate functional groups formed during cyclization.
  • The 7-methyl substituent influences regioselectivity and electronic properties, often requiring tailored reaction conditions to optimize yields.
  • Catalytic systems like copper(II) acetate and silver(I) complexes improve reaction efficiency and selectivity by stabilizing key intermediates and facilitating ring closure.

Summary and Outlook

The preparation of this compound involves sophisticated multi-step organic syntheses, combining classical cyclization and oxidation techniques with modern catalytic methods. Advances in copper- and silver-catalyzed protocols offer promising avenues for improved yields, selectivity, and scalability. Understanding the reaction mechanisms and optimizing conditions are critical for efficient synthesis, which supports the compound's applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 3 undergoes standard derivatization reactions:

  • Esterification : Reacts with methanol in acidic conditions to form methyl 7-methyl-1-oxo-1H-isochromene-3-carboxylate, a structurally validated derivative (SMILES: COC(=O)C1=CC2=CC=CC=C2C(=O)O1) .

  • Amide Coupling : Using coupling agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate), it forms amides with amines, as demonstrated in analogous isocoumarin syntheses .

Reaction TypeReagents/ConditionsProductReference
EsterificationMethanol, H<sup>+</sup>Methyl ester
AmidationBOP reagent, amineSubstituted amide

Nucleophilic Addition at the Ketone

The ketone at position 1 participates in nucleophilic additions:

  • Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium reagents.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or hydride donors (NaBH<sub>4</sub>) reduce the ketone to a secondary alcohol, though steric hindrance from the fused ring may slow kinetics.

Electrophilic Aromatic Substitution

The aromatic isochromene system undergoes substitution at electron-rich positions:

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, primarily at the para position relative to the electron-donating methyl group .

  • Halogenation : Bromine (Br<sub>2</sub>/FeBr<sub>3</sub>) selectively substitutes at C-5 or C-7, as observed in related isocoumarin derivatives .

PositionElectrophileProductNotes
C-5Br<sub>2</sub>5-Bromo derivativeDominant in absence of directing groups
C-8NO<sub>2</sub><sup>+</sup>8-Nitro derivativeActivated by methyl group

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

  • Knoevenagel Condensation : Reacts with malononitrile to form fused pyran derivatives, leveraging the ketone’s electrophilicity.

  • Lactonization : Under acidic conditions, intramolecular esterification can occur if hydroxyl groups are introduced .

Decarboxylation and Thermal Degradation

Thermal treatment (>200°C) induces decarboxylation, yielding 7-methyl-1H-isochromen-1-one as a volatile byproduct. This reaction is critical in pyrolysis studies.

Biological Reactivity

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting hydrolases or oxidoreductases.

  • Metabolic Modifications : In vivo, hepatic cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl derivative, enhancing solubility .

Key Structural Insights Influencing Reactivity

  • Acidity : The carboxylic acid has a pKa ≈ 4.2, comparable to benzoic acid, facilitating deprotonation in basic media.

  • Conjugation Effects : The fused ring system delocalizes electron density, reducing the ketone’s electrophilicity compared to acyclic analogs .

Scientific Research Applications

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways related to inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Isochromene Core

Table 1: Substituent Effects on Isochromene Derivatives
Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Data
7-Methyl-1-oxo-1H-isochromene-3-carboxylic acid 7-CH₃ 951896-48-3 C₁₁H₈O₄ 204.18 Discontinued (commercial availability)
7-Chloro-3-methyl-1-oxo-isochroman-3-carboxylic acid 7-Cl, 3-CH₃ (dihydro) 924832-93-9 C₁₁H₉ClO₄ 240.64 Used in pharmaceutical research
7-Hydroxy-1-oxo-1H-isochromene-3-carboxylic acid 7-OH - C₁₀H₆O₅ 206.15 Annotated in ChEBI for biochemical studies
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid 7,8-OCH₃, S instead of O 412336-00-6 C₁₂H₁₀O₅S 266.27 Sulfur atom enhances electrophilicity

Key Observations :

  • Electron-Donating Groups (e.g., -CH₃) : The methyl group at position 7 increases lipophilicity but may reduce acidity compared to hydroxyl or chloro derivatives.
  • Electron-Withdrawing Groups (e.g., -Cl) : Chloro-substituted analogues (e.g., 7-chloro derivatives) exhibit higher reactivity in nucleophilic substitution reactions.
  • Dihydro Derivatives : Saturation of the pyrone ring (e.g., in 3,4-dihydro-isochroman derivatives) reduces conjugation, altering UV absorption and fluorescence properties.

Chromene vs. Isochromene Carboxylic Acids

Table 2: Core Structure Comparison
Compound Name Core Structure CAS Number Molecular Weight (g/mol) Melting Point (°C)
This compound Isochromene (1H) 951896-48-3 204.18 -
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Chromene (2H) - 206.15 193–194
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid Chromene (2H) - 240.60 -

Structural Insights :

  • Isochromene (1H) : The benzene ring is fused at positions 1 and 2, creating a distinct electronic environment compared to chromenes.
  • Chromene (2H) : The fused benzene ring at positions 2 and 3 leads to different conjugation patterns, often resulting in higher fluorescence quantum yields.

Functional Group Modifications

Table 3: Carboxylic Acid Derivatives
Compound Name Functional Groups Key Applications
1-Oxo-1H-isochromene-3-carboxylic acid -COOH, α,β-unsaturated ketone Intermediate in organic synthesis
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate -COOCH₃ Ester derivatives improve membrane permeability
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid -COOH, -OH, -CH₃ Potential antioxidant activity

Reactivity Trends :

  • Esterification : Methyl esters (e.g., methyl 7-chloro-1-oxo-isochromene-3-carboxylate) are less acidic and more volatile than carboxylic acids.
  • Hydroxyl Groups : Compounds like 7-hydroxy derivatives participate in hydrogen bonding, enhancing solubility in aqueous media.

Biological Activity

7-Methyl-1-oxo-1H-isochromene-3-carboxylic acid, a derivative of isocoumarin, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Isocoumarins

Isocoumarins are a class of naturally occurring compounds known for their structural diversity and pharmacological potential. They are characterized by a benzopyranone skeleton and can exhibit various biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties . The specific compound this compound has been identified as having significant bioactivity, particularly in the context of endophytic fungi-derived metabolites.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study focusing on isocoumarins from endophytic fungi, this compound showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant pathogens .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. In vitro studies showed that the compound effectively inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as prostaglandin E2 (PGE2) and nitric oxide (NO). These effects suggest its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It has been suggested that this compound may modulate receptor activity related to pain and inflammation, although specific receptors remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various isocoumarin derivatives highlighted the potency of this compound against MRSA. The results are summarized in Table 1:

CompoundMIC (µg/mL)Target Pathogen
This compound32MRSA
Other IsocoumarinsVariesVarious Bacterial Strains

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on cancer cell lines revealed significant findings regarding the effects of this compound:

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
A54920Apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid and validating its purity?

  • Answer : Synthesis typically involves condensation reactions under controlled acidic or basic conditions. For example, related isochromene derivatives are synthesized via Knoevenagel condensation using substituted salicylaldehydes and active methylene compounds. Purity validation requires a combination of techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm retention time consistency .
  • Spectroscopy : ¹H NMR analysis (e.g., δ 8.11–6.48 ppm for aromatic protons; δ 3.44 ppm for methyl groups in diethylamino analogs) .
  • Elemental Analysis : Confirmation of C, H, and O content within ±0.3% of theoretical values .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Answer :

  • Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation. Avoid contact with water, which may hydrolyze the lactone ring .
  • Storage : Store in airtight, corrosion-resistant containers at ≤−20°C in a desiccator with silica gel. Monitor for color changes (e.g., yellowing indicates degradation) .

Q. What are the key IUPAC nomenclature rules for naming substituted isochromene derivatives?

  • Answer : The parent structure is numbered starting from the oxygen atom in the pyran ring. Substituents are prioritized as follows:

  • Principal chain : The isochromene backbone (2H-1-benzopyran-2-one).
  • Substituents : Prefixes like "7-methyl" and "3-carboxylic acid" denote positions relative to the oxygen atom. For example, "1-oxo" specifies the ketone at position 1 .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) in isochromene derivatives be resolved during structural elucidation?

  • Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
  • Deuterated Solvent Comparisons : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
  • DFT Calculations : Optimize molecular geometries using B3LYP/6-31G(d) to predict ¹H NMR shifts and validate experimental data .

Q. What experimental approaches are effective in studying the hydrolytic stability of this compound under physiological conditions?

  • Answer :

  • pH-Varied Kinetics : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS for products like 7-methyl-3-carboxycoumarin (m/z = 220.037) .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during hydrolysis .
  • Activation Energy Calculation : Perform Arrhenius analysis at 25–50°C to predict shelf-life .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological activity of this compound?

  • Answer :

  • Derivatization : Synthesize analogs with modifications at positions 7 (methyl → ethyl/aryl) and 3 (carboxylic acid → ester/amide).
  • Assays :
  • Antibacterial : MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric assays .
  • Computational Modeling : Dock analogs into target proteins (e.g., COX-2 PDB: 5KIR) to correlate substituent effects with binding affinity .

Q. What advanced chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor resolution (R > 1.5) .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (e.g., sulfobutyl ether-β-CD) for enantiomeric separation .
  • Crystallography : Resolve racemic mixtures via diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) .

Methodological Notes

  • Contradictions in Evidence : Spectral data for diethylamino-substituted analogs ( vs. 10) show minor δ shifts (8.76 vs. 8.79 ppm for aromatic protons), likely due to solvent polarity or impurities. Cross-validate with high-resolution MS .
  • Degradation Pathways : and highlight 7-keto derivatives as common degradation products, necessitating stability studies during formulation .

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